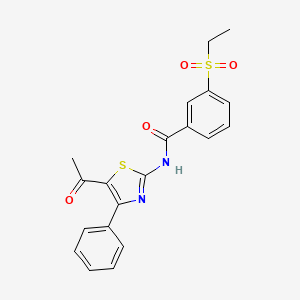

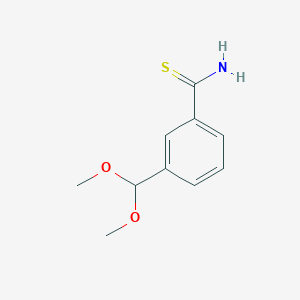

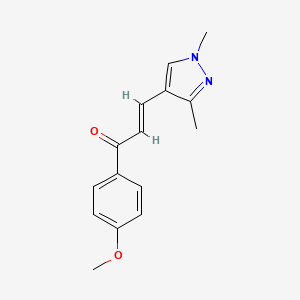

![molecular formula C14H11BrN2O4S B2778150 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline CAS No. 321433-86-7](/img/structure/B2778150.png)

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline, also known as 4-Bromoaniline-2-nitrobenzenesulfonate, is an organic compound used in the synthesis of many different types of molecules. It is a versatile building block for organic synthesis, as it can be used to create a wide variety of compounds with different functional groups. In addition, it is a useful reagent for a variety of laboratory experiments, such as the synthesis of pharmaceuticals, dyes, and other organic compounds.

Applications De Recherche Scientifique

Antibacterial Activity

N-Benzenesulfonyl derivatives have been found to exhibit antibacterial activity . They have been used in the design and preparation of compounds for screening antibacterial activity. These compounds have shown bactericidal activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with transmission electron microscopy revealing a disturbed membrane architecture .

Reactive Species Generation

N-Benzenesulfonyl derivatives have been studied for their ability to generate reactive oxygen species . This property is significant in the context of antibacterial activity, as the generation of reactive oxygen species can contribute to the lethality of these compounds against bacteria .

Organic Synthesis

N-Benzenesulfonyl derivatives have been used in the synthesis of other organic compounds . They have been used in practical and efficient solution-phase parallel synthesis to generate a focused library of more than 90 N-benzenesulfonyl derivatives of heterocycles .

Palladium-Catalysed Direct Arylations

Benzenesulfonyl chlorides have been used as new reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes . This reaction proceeds with easily accessible catalyst, base and substrates, without oxidant or ligand and tolerates a variety of substituents on both the benzene and thiophene moieties .

Nonlinear Optics

Bromine attached to the benzene ring strengthens the donor acceptor group, which is responsible for second harmonic generation (SHG) conversion efficiency of the material . This property makes such compounds potentially useful in the field of nonlinear optics .

Multistep Synthesis

The compound “4-bromo-2-nitroaniline” has been used in multistep organic syntheses . The synthesis of this relatively simple compound can only be made indirectly, but uses methods that are both easy to perform and familiar to students .

Propriétés

IUPAC Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSZFPNFNIJSIL-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)Br)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

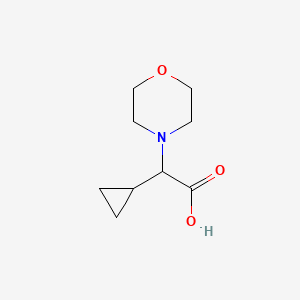

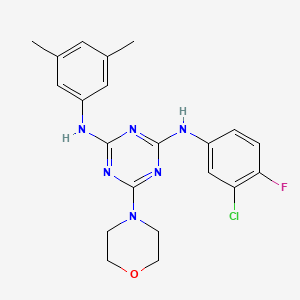

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2778067.png)

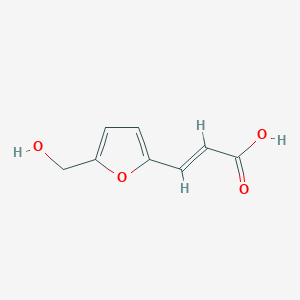

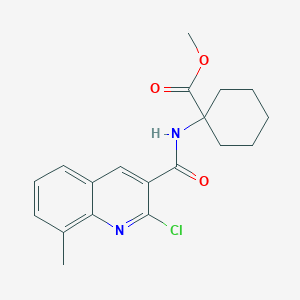

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)

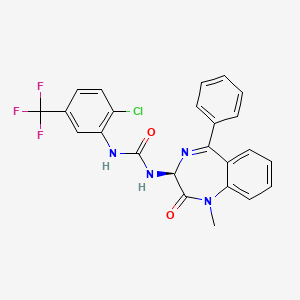

![6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2778087.png)